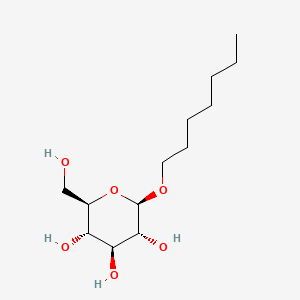

Heptyl beta-D-glucopyranoside

CAS No.: 78617-12-6

Cat. No.: VC2321093

Molecular Formula: C13H26O6

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78617-12-6 |

|---|---|

| Molecular Formula | C13H26O6 |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |

| Standard InChI Key | NIDYWHLDTIVRJT-UJPOAAIJSA-N |

| Isomeric SMILES | CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

| SMILES | CCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

| Canonical SMILES | CCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O₆ |

| Molecular Weight | 278.34 g/mol |

| Physical State | White to off-white solid |

| Specific Rotation [α]D | -31° to -35° (c=5 in H₂O) |

| Solubility | Soluble in water and polar organic solvents |

| CAS Number | 78617-12-6 |

Synthesis Methods

Heptyl beta-D-glucopyranoside can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis, each offering different advantages in terms of yield, stereoselectivity, and environmental impact . The choice of synthesis method often depends on the intended application, scale of production, and desired purity of the final product.

Chemical Synthesis

The chemical synthesis of heptyl beta-D-glucopyranoside typically involves the glycosylation of heptyl alcohol with glucose or a protected glucose derivative . This reaction generally requires an acid catalyst to facilitate the formation of the glycosidic bond. A common approach involves the reaction of heptyl alcohol with 5-hydroxybenzaldehyde in the presence of an acid catalyst, leading to the formation of the desired glycoside .

The chemical synthesis pathway often includes several steps:

-

Protection of hydroxyl groups on the glucose molecule except for the anomeric position

-

Activation of the anomeric position to enhance its reactivity

-

Glycosylation reaction with heptyl alcohol

-

Deprotection to remove the protecting groups and obtain the final product

This multi-step process allows for control over the stereochemistry of the glycosidic bond, ensuring the formation of the beta-anomer preferentially .

Microbial Synthesis

Microbial synthesis represents another approach for producing heptyl beta-D-glucopyranoside, utilizing the natural biosynthetic pathways of certain microorganisms . This method often involves fermentation processes where microorganisms produce enzymes that catalyze the formation of glycosidic bonds. Although less commonly used than chemical or enzymatic synthesis for this specific compound, microbial synthesis offers potential advantages in terms of sustainability and scalability.

Biological Properties and Toxicology

Heptyl beta-D-glucopyranoside exhibits various biological properties that make it valuable for research and applications in biological systems. Its interaction with biological membranes and proteins is of particular interest due to its amphiphilic nature and structural characteristics.

Cytotoxicity

Research indicates that the cytotoxicity of alkyl beta-D-glucopyranosides varies with the length of the hydrophobic tail. Studies have shown that increasing the alkyl chain length generally enhances cytotoxic effects against certain cell lines . Heptyl beta-D-glucopyranoside exhibits moderate cytotoxicity compared to its counterparts with longer hydrocarbon chains .

Table 2: Comparative Cytotoxicity of Alkyl Glucopyranosides

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| C8G1 | C8H17 | 1198 |

| C10G1 | C10H21 | 171 |

| C12G1 | C12H25 | 89 |

| C7G1 (Heptyl) | C7H15 | ~663 |

The cytotoxic effects are associated with mechanisms such as apoptosis induction, where phosphatidylserine translocation serves as a marker for early apoptotic events in treated cells . The moderate cytotoxicity of heptyl beta-D-glucopyranoside makes it suitable for various biological applications where interaction with cellular components is desired without significant cellular damage.

Interaction with Biological Membranes

The interaction of heptyl beta-D-glucopyranoside with biological membranes is a key aspect of its biological activity and applications . The compound can integrate into lipid bilayers due to its amphiphilic structure, with the hydrophobic heptyl chain interacting with the lipid tails and the hydrophilic glucopyranoside moiety facing the aqueous environment.

This interaction allows heptyl beta-D-glucopyranoside to solubilize membrane proteins without causing complete disruption of the membrane structure . At concentrations below its critical micelle concentration (CMC), the compound can insert into membranes, while at higher concentrations, it can solubilize membrane components, including proteins, into mixed micelles .

Applications in Scientific Research

Heptyl beta-D-glucopyranoside has found numerous applications in scientific research, particularly in biochemistry, structural biology, and biophysics.

Membrane Protein Biochemistry

One of the most significant applications of heptyl beta-D-glucopyranoside is in the solubilization and stabilization of membrane proteins for structural and functional studies . Membrane proteins are notoriously difficult to work with due to their hydrophobic nature and dependence on a lipid environment. Heptyl beta-D-glucopyranoside provides a suitable environment for these proteins, maintaining their native structure and function outside of the cellular membrane.

The compound's mechanism of action in membrane protein biochemistry revolves around its amphiphilic nature, which allows it to solubilize and stabilize membrane proteins . The heptyl group provides hydrophobic interactions with the protein's transmembrane regions, while the glucopyranoside moiety interacts with the hydrophilic portions of the protein and the surrounding aqueous environment. This dual interaction maintains the protein in a soluble and functional state, making it accessible for various analytical techniques .

Biomimetic Membrane Systems

Another important application of heptyl beta-D-glucopyranoside is in the formation of biomimetic membrane systems, such as liposomes, bicelles, and nanodiscs . These systems serve as models for biological membranes, allowing researchers to study membrane-associated processes in a controlled environment.

The compound has been extensively used in the formation of lipid bilayers and micelles, which are essential components in mimicking biological membranes for biophysical research . Its compatibility with biological systems and low cytotoxicity further enhance its utility in cell culture experiments and biophysical assays .

Industrial Applications

Beyond scientific research, heptyl beta-D-glucopyranoside has found applications in various industries, including cosmetics, pharmaceuticals, and food.

Cosmetic Industry

In the cosmetic industry, heptyl beta-D-glucopyranoside functions as an emulsifier and stabilizer in formulations such as creams and lotions . Its ability to enhance texture and moisture retention makes it valuable for skincare products. The compound's non-ionic nature and biocompatibility contribute to its suitability for cosmetic applications, where skin irritation and allergic reactions must be minimized.

Pharmaceutical Applications

As a solubilizing agent, heptyl beta-D-glucopyranoside improves the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy . Its role in drug formulation is critical, particularly for compounds that require improved solubility for effective absorption in biological systems. Additionally, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable vesicles .

Food Industry

Heptyl beta-D-glucopyranoside is also used as a food additive, contributing to texture and stability in various food products . Its safety profile has been evaluated in ecotoxicological studies, indicating low risk when used within recommended concentrations. The compound's biodegradability and natural origin make it an attractive alternative to synthetic food additives.

Comparative Analysis with Similar Compounds

Heptyl beta-D-glucopyranoside is one of several alkyl glucopyranosides that differ primarily in the length of their hydrophobic alkyl chains. A comparative analysis of these compounds provides insights into the relationship between structure and function in this class of molecules.

Critical Micelle Concentration (CMC)

The CMC of alkyl glucopyranosides decreases with increasing alkyl chain length, reflecting the greater hydrophobicity and tendency for self-association of compounds with longer chains. Heptyl beta-D-glucopyranoside has a higher CMC compared to its longer-chain counterparts, which can be advantageous in applications requiring easier removal of the surfactant, such as in protein purification protocols.

Current Research Status and Future Directions

Research on heptyl beta-D-glucopyranoside continues to evolve, with ongoing studies exploring new applications and modifications of this versatile compound.

Future Research Directions

Future research on heptyl beta-D-glucopyranoside is likely to focus on several key areas:

-

Development of novel synthesis methods that are more environmentally friendly and cost-effective

-

Exploration of the compound's potential as a drug delivery vehicle, particularly for poorly water-soluble drugs

-

Investigation of its role in membrane protein crystallization for structural biology studies

-

Assessment of its long-term safety and environmental impact

-

Design of derivatives with enhanced properties for specific applications

These research directions highlight the continued relevance and potential of heptyl beta-D-glucopyranoside in various scientific and industrial fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume